Lipophilicity vs. Unsubstituted Phenylglycine
2-[Butyl(ethyl)amino]-2-phenylacetic acid exhibits a calculated XLogP3 value of 0.9, representing a substantially increased lipophilicity relative to the unsubstituted parent compound 2-amino-2-phenylacetic acid (phenylglycine) [1]. While direct experimental logP for phenylglycine is not reported in the same computational framework, the XLogP3 value of 0.9 for the target compound reflects the contribution of the dual N-alkyl substitution (N-butyl plus N-ethyl) to hydrophobic character [2]. This moderate lipophilicity, balanced with a topological polar surface area (TPSA) of 40.5 Ų, positions the compound in a distinct physicochemical space compared to more polar N-unsubstituted or mono-N-alkyl phenylglycine analogues [3].
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 40.5 Ų |
| Comparator Or Baseline | 2-Amino-2-phenylacetic acid (phenylglycine) — baseline hydrophilic amino acid core; lower lipophilicity inferred from absence of N-alkyl substituents |
| Quantified Difference | XLogP3 increase attributable to N-butyl and N-ethyl substitution; TPSA remains consistent with carboxylic acid and tertiary amine functionality |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem 2021 release) |
Why This Matters
The XLogP3 of 0.9 differentiates this compound from more polar phenylglycine derivatives for applications requiring enhanced membrane permeability or organic-phase partitioning.
- [1] PubChem. 2-[butyl(ethyl)amino]-2-phenylacetic acid (free base). Computed Properties: XLogP3 = 0.9; Topological Polar Surface Area = 40.5 Ų. View Source
- [2] Kuujia. 2-[Butyl(ethyl)amino]-2-phenylacetic acid. XLogP3: 0.9; Topological Polar Surface Area: 40.5. View Source
- [3] PubChem. L-Phenylglycine. CID: 3866. Molecular Formula: C8H9NO2. View Source
